3-Pyridazin-3-yl-phenylamine
Description
3-Pyridazin-3-yl-phenylamine (CAS 14966-91-7), also known as 6-phenylpyridazin-3-amine, is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃ . Its structure consists of a pyridazine ring substituted with a phenyl group at the 6-position and an amine group at the 3-position (Fig. 1). The InChI identifier is InChI=1/C10H9N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) . This compound is primarily utilized as a building block in organic synthesis, enabling the construction of pharmacologically active molecules or coordination complexes due to its nucleophilic amine group and planar aromatic system .
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-pyridazin-3-ylaniline |
InChI |
InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-5-2-6-12-13-10/h1-7H,11H2 |
InChI Key |
GFOBOBDTNPTQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the piperidinyl derivative increases lipophilicity and metabolic stability, making it suitable for drug development .
- Bulkier Substituents : The naphthyl group in the pyridinyl prop-en-one analogue enhances π-π stacking interactions, relevant in materials science .
- Amino Group Reactivity: The unsubstituted -NH₂ in 3-Pyridazin-3-yl-phenylamine allows for straightforward functionalization, unlike its fluorinated or piperidinyl counterparts .
Physicochemical Properties
| Property | 3-Pyridazin-3-yl-phenylamine | N-[1-(3,4-Difluorobenzyl)-4-piperidinyl]-6-CF₃ Derivative |
|---|---|---|
| Molecular Weight | 171.2 g/mol | 408.3 g/mol |
| LogP (Predicted) | ~1.5 (moderate polarity) | ~3.8 (high lipophilicity) |
| Solubility | Moderate in polar solvents | Low in water; soluble in DMSO |
The piperidinyl/CF₃ derivative’s higher molecular weight and lipophilicity suggest better membrane permeability but poorer aqueous solubility compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
